GP-pNA, Chromogenic Substrate

説明

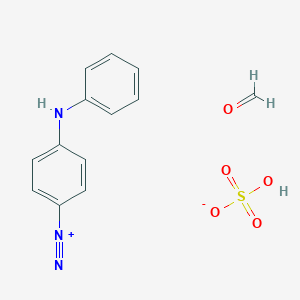

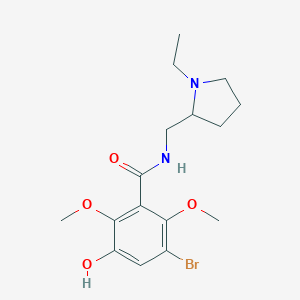

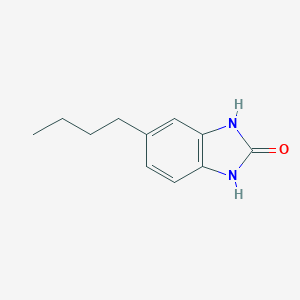

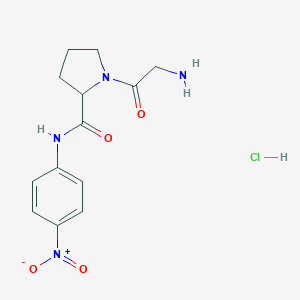

GP-pNA, or Gly-Pro p-nitroanilide, is a chromogenic substrate used in various enzyme assays . It’s formed by a peptide linked to a chromophore, with the peptide consisting of 3-5 residues and the chromophore being p-nitroaniline (p-NA) . The sequence of the residues mimics the sequence of the natural substrate .

Synthesis Analysis

The synthesis of GP-pNA involves the formation of a peptide linked to a chromophore . The peptide is formed by 3-5 residues, which can be natural amino acids or chemically modified amino acids . The chromophore is p-nitroaniline (p-NA) .Molecular Structure Analysis

The molecular structure of GP-pNA consists of a peptide linked to a chromophore . The peptide is formed by 3-5 residues, which can be natural amino acids or chemically modified amino acids . The chromophore is p-nitroaniline (p-NA) .Chemical Reactions Analysis

The hydrolysis of GP-pNA causes the release of pNA, a yellow-colored compound . This reaction can be monitored at 405-410 nm .科学的研究の応用

Thrombin Generation Assays

GP-pNA is used in thrombin generation assays, which help detect the levels of thrombin generated in patient samples . The rate of thrombin generation can indicate if patients are at risk of clotting or bleeding .

Biomass-Degrading Enzymes Analysis

GP-pNA is used in the high-throughput analysis of biomass-degrading enzymes . It’s part of a new generation of multi-colored chromogenic substrates that can be used in cost-effective, convenient, and high-throughput multiplexed assays .

Glycoscience Research

GP-pNA serves as a crucial reagent in the exploration of carbohydrate-based systems and their intricate interactions . It’s described as a versatile powerhouse that transcends the boundaries of traditional research .

Dipeptidyl Peptidase-IV (DPP-IV) Enzyme Assay

GP-pNA has been used as a substrate in DPP-IV enzyme assays . It’s also used to determine DPP-IV inhibitory activity .

Screening for DPP IV Inhibitors

GP-pNA can be used to screen for DPP IV inhibitors, which have emerged as a new class of experimental antidiabetic agents . DPP IV inactivates the two peptides responsible for a majority of nutrient-stimulated insulin secretion .

Hemostasis Research

The application of chromogenic substrates like GP-pNA in hemostasis began in the early 1970s . It’s used in the study of blood clotting and bleeding disorders .

作用機序

将来の方向性

特性

IUPAC Name |

1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4.ClH/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;/h3-6,11H,1-2,7-8,14H2,(H,15,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBFIBMVFSUUBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585159 | |

| Record name | Glycyl-N-(4-nitrophenyl)prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GP-pNA, Chromogenic Substrate | |

CAS RN |

103213-34-9 | |

| Record name | Glycyl-N-(4-nitrophenyl)prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does GP-pNA help researchers study the activity of DPP-4?

A1: GP-pNA is a chromogenic substrate for DPP-4, meaning that its enzymatic cleavage results in a color change detectable by spectrophotometry. [, ] When DPP-4 cleaves the peptide bond between glycine and proline in GP-pNA, it releases p-nitroaniline. p-Nitroaniline absorbs light at 405 nm, allowing researchers to quantify DPP-4 activity by measuring the increase in absorbance at this wavelength.

Q2: What are the optimal conditions for using GP-pNA to assay DPP-4 activity?

A2: The research indicates that maximum DPP-4 activity was observed at a pH of 8, a temperature of 40°C, and using a 4 mM concentration of GP-pNA in a 0.1 M Tris-HCl buffer system. [] These conditions provide valuable insight for researchers aiming to optimize their DPP-4 activity assays using this chromogenic substrate.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。